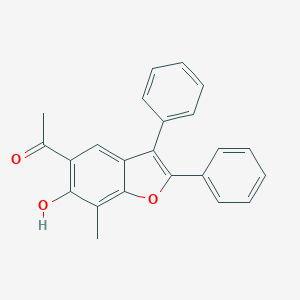![molecular formula C19H14ClN5O2 B284039 1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)
1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their biological activities such as anti-inflammatory, antitumor, and antiviral properties.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of protein kinases by binding to their ATP-binding sites. The compound forms hydrogen bonds and hydrophobic interactions with the kinase residues, thereby preventing the phosphorylation of downstream substrates. The inhibition of protein kinases leads to the modulation of various cellular processes, such as cell cycle progression, apoptosis, and differentiation, which can be exploited for therapeutic purposes.
Biochemical and physiological effects:
1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and metastasis of tumors, and reduce inflammation and oxidative stress in animal models of inflammatory diseases. The compound has also been shown to enhance the differentiation and neurite outgrowth of neuronal cells, suggesting its potential applications in neurodegenerative disorders.
実験室実験の利点と制限
The advantages of using 1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments include its potent inhibitory activity against several protein kinases, its ability to modulate various cellular processes, and its potential applications in drug development. However, the limitations of using this compound in lab experiments include its relatively low solubility and stability, its potential toxicity and off-target effects, and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
将来の方向性
The future directions of research on 1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include the optimization of its synthesis method and pharmacological properties, the identification of its molecular targets and downstream effectors, the elucidation of its mechanism of action in different cellular contexts, and the evaluation of its efficacy and safety in preclinical and clinical studies. The compound has the potential to be developed into a novel therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
合成法
The synthesis of 1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the reaction of 3-chloroaniline, 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, and 4-amino-1H-pyrazolo[3,4-d]pyrimidine in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the desired product. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit potent inhibitory activity against several protein kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3 beta (GSK3β), and Aurora kinase A (AURKA). These kinases are involved in various cellular processes, such as cell cycle regulation, apoptosis, and differentiation, and their dysregulation has been implicated in several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
特性
分子式 |
C19H14ClN5O2 |
|---|---|
分子量 |
379.8 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H14ClN5O2/c20-12-2-1-3-14(8-12)25-19-15(10-23-25)18(21-11-22-19)24-13-4-5-16-17(9-13)27-7-6-26-16/h1-5,8-11H,6-7H2,(H,21,22,24) |
InChIキー |
GWWSADPQZRNDLW-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C4C=NN(C4=NC=N3)C5=CC(=CC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



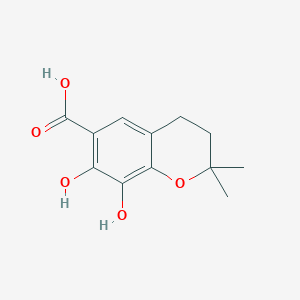
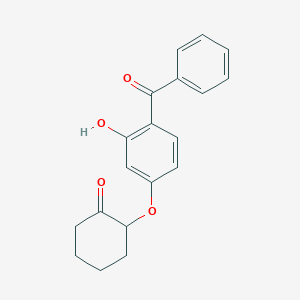
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B283959.png)
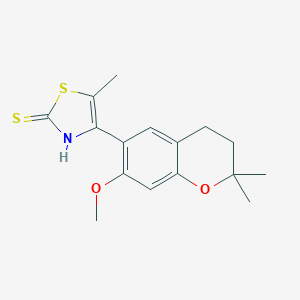
![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)

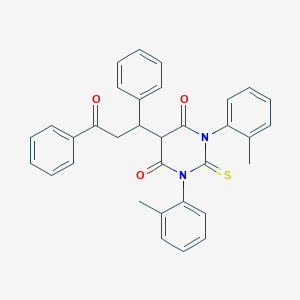
![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)


![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)
